2-(4-Fluorophenyl)-2-methoxyethan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-fluorophenyl)-2-methoxyethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2/c1-12-9(6-11)7-2-4-8(10)5-3-7/h2-5,9,11H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRUZABXGYQLBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CO)C1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Alkoxymercuration Demercuration:first Developed in the Mid 20th Century, the Oxymercuration Demercuration Reaction Provided a Reliable Way to Hydrate Alkenes to Form Alcohols According to Markovnikov S Rule, Crucially Avoiding the Carbocation Rearrangements That Often Plague Simple Acid Catalyzed Hydration.numberanalytics.coma Powerful Variation of This Reaction is Alkoxymercuration, Where an Alcohol is Used As the Nucleophile Instead of Water.byjus.commasterorganicchemistry.com
To synthesize a structure like the target compound, this method would involve reacting a precursor, 4-fluorostyrene (B1294925), with mercuric acetate (B1210297) in methanol (B129727). This first step, the alkoxymercuration, forms a stable three-membered mercurinium ion intermediate. libretexts.org The methanol then attacks the more substituted carbon (the one bearing the aryl group), leading to the formation of a C-OCH₃ bond. The subsequent demercuration step, typically achieved with sodium borohydride (B1222165) (NaBH₄), replaces the mercury group with a hydrogen atom to yield the final 2-aryl-2-methoxyethan-1-ol product. byjus.com This method was a significant advancement for its high regioselectivity and the prevention of unwanted side reactions.
Acid Catalyzed Ring Opening of Epoxides:the Reaction of Epoxides, Three Membered Cyclic Ethers, is Another Cornerstone of Organic Synthesis. Under Acidic Conditions, the Epoxide Oxygen is First Protonated, Making It a Better Leaving Group.libretexts.orgthe Nucleophile then Attacks One of the Two Carbons of the Ring. for an Unsymmetrical Epoxide Like 4 Fluorostyrene Oxide, the Reaction Proceeds with Significant Sₙ1 Character.libretexts.orgchimia.chthis Means That a Partial Positive Charge Builds Up on the More Substituted, Benzylic Carbon, Which is Stabilized by the Adjacent Aromatic Ring. Consequently, the Nucleophile—in This Case, Methanol—preferentially Attacks This More Substituted Carbon.researchgate.netthis Regioselectivity Results in the Desired 2 Methoxy 2 Aryl 1 Ethanol Product Structure. This Approach Represents a Mechanistically Distinct but Equally Viable Historical Route to the Target Compound S Core Structure.
Stereoselective Synthesis of this compound
The control of stereochemistry is paramount in the synthesis of chiral molecules like this compound. Stereoselective synthesis aims to produce a single stereoisomer, which can be achieved through either enantioselective or diastereoselective strategies.
Enantioselective Approaches to this compound
Enantioselective synthesis focuses on the preferential formation of one of two enantiomers from a prochiral substrate. A primary route to chiral this compound involves the asymmetric reduction of the corresponding prochiral ketone, 2-methoxy-1-(4-fluorophenyl)ethanone.
One of the most effective methods for this transformation is the Corey-Bakshi-Shibata (CBS) reduction. This method employs a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a borane (B79455) reagent to the ketone. The catalyst, derived from a chiral amino alcohol like (S)-α,α-diphenyl-2-pyrrolidinemethanol, creates a chiral environment that directs the approach of the reducing agent to one face of the carbonyl group, resulting in a high degree of enantioselectivity. While specific data for 2-methoxy-1-(4-fluorophenyl)ethanone is not extensively reported, the CBS reduction is a well-established and reliable method for a wide range of aryl ketones, including those with fluorine substituents. A simplified procedure for the enantioselective reduction of 2'-fluoroacetophenone (B1202908) using an in situ generated catalyst from (S)-α,α-diphenyl-2-pyrrolidinemethanol and borane-diethylaniline has been shown to be effective.
Another powerful enantioselective strategy is kinetic resolution. In this approach, a racemic mixture of the alcohol is subjected to a reaction, often enzyme-catalyzed, where one enantiomer reacts at a much faster rate than the other. This allows for the separation of the unreacted, enantiomerically enriched alcohol from the product. Lipases are commonly employed for the kinetic resolution of racemic alcohols through enantioselective acylation. For instance, lipases from Candida antarctica (CAL-B) and Pseudomonas cepacia (PCL) have demonstrated high efficiency in resolving a variety of chiral alcohols. While direct kinetic resolution data for this compound is limited, the successful resolution of structurally similar aromatic alcohols suggests the feasibility of this approach.
| Enantioselective Method | Catalyst/Enzyme | Substrate | Typical Enantiomeric Excess (ee) |
| Asymmetric Reduction | Chiral Oxazaborolidine (CBS) | 2-methoxy-1-(4-fluorophenyl)ethanone | >95% |
| Kinetic Resolution | Lipase (e.g., CAL-B) | Racemic this compound | >99% (for one enantiomer) |
Diastereoselective Synthesis of this compound Derivatives
Diastereoselective synthesis involves the formation of a specific diastereomer of a molecule with multiple stereocenters. While this compound itself has only one stereocenter, diastereoselective methods become relevant in the synthesis of its more complex analogues where an additional stereocenter is introduced.
For example, the diastereoselective alkylation of a chiral precursor can be employed. Using a chiral auxiliary, such as an Evans oxazolidinone, attached to a derivative of 4-fluorophenylacetic acid, would allow for the stereocontrolled introduction of a substituent at the α-position. Subsequent methoxylation and reduction of the carbonyl group would yield a diastereomerically enriched derivative of this compound. The stereochemical outcome is directed by the chiral auxiliary, which can be later removed.
Another approach involves the diastereoselective reduction of a ketone that already contains a chiral center. For instance, if a chiral substituent were present on the methoxy (B1213986) group or elsewhere in the molecule, the reduction of the ketone would lead to the formation of one diastereomer in preference to the other. The choice of reducing agent and reaction conditions can significantly influence the diastereomeric ratio.
Catalytic Synthesis of this compound
Catalytic methods offer significant advantages in terms of efficiency, atom economy, and environmental impact. Various catalytic systems, including those based on transition metals, small organic molecules (organocatalysis), and enzymes (biocatalysis), can be applied to the synthesis of this compound.
Transition Metal-Catalyzed Routes to this compound
Transition metal catalysis provides powerful tools for asymmetric synthesis. One potential route to this compound is the asymmetric dihydroxylation of 4-fluorostyrene (B1294925), followed by selective monomethylation. However, a more direct approach would be an asymmetric aminohydroxylation or a related process.
A notable example is the palladium-catalyzed asymmetric allylic alkylation. While not a direct synthesis of the target molecule, the principles can be adapted. For instance, a palladium-catalyzed reaction of a suitable precursor could introduce the hydroxyl and methoxy groups in a stereocontrolled manner.
Furthermore, ruthenium-catalyzed asymmetric transfer hydrogenation of 2-methoxy-1-(4-fluorophenyl)ethanone is a highly effective method for producing the chiral alcohol. These reactions typically use a chiral ligand, such as a derivative of 1,2-diaminocyclohexane, in the presence of a hydrogen donor like isopropanol (B130326) or formic acid.
| Catalyst System | Reaction Type | Precursor | Key Features |
| Ruthenium-TsDPEN | Asymmetric Transfer Hydrogenation | 2-methoxy-1-(4-fluorophenyl)ethanone | High enantioselectivity, mild conditions |
| Palladium-Chiral Ligand | Asymmetric Allylic Alkylation | Allylic precursor | Versatile for analogue synthesis |
Organocatalytic Methods for the Synthesis of this compound
Organocatalysis has emerged as a powerful alternative to metal-based catalysis, often utilizing small, chiral organic molecules to catalyze asymmetric transformations. For the synthesis of this compound, an organocatalytic asymmetric α-hydroxylation of a derivative of 4-fluorophenylacetic acid could be a key step. Proline and its derivatives are often used as catalysts for such reactions. The resulting α-hydroxy acid derivative can then be converted to the target alcohol through methoxylation and reduction.
Another organocatalytic approach is the asymmetric aldol (B89426) reaction. While not a direct route, the principles can be applied to build the carbon skeleton with the desired stereochemistry. For instance, the reaction of a silyl (B83357) enol ether derived from a methoxyacetyl precursor with 4-fluorobenzaldehyde, catalyzed by a chiral Lewis acid or a chiral Brønsted acid, could provide an intermediate that can be converted to the target molecule.
Biocatalytic Transformations Leading to this compound
Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. The asymmetric reduction of 2-methoxy-1-(4-fluorophenyl)ethanone is particularly well-suited for a biocatalytic approach. A wide range of alcohol dehydrogenases (ADHs) from various microorganisms can catalyze this reduction with high enantioselectivity. These enzymes often use a cofactor such as NADH or NADPH, which can be regenerated in situ using a sacrificial alcohol like isopropanol. The stereochemical outcome (either the (R)- or (S)-enantiomer) can often be controlled by selecting an appropriate enzyme. For instance, ADHs following Prelog's rule will typically produce the (S)-alcohol, while anti-Prelog ADHs will yield the (R)-alcohol. The successful biocatalytic reduction of the structurally similar 2-chloro-4'-fluoroacetophenone (B45902) to the corresponding (S)-alcohol with high enantioselectivity has been reported, indicating the high potential of this method for the synthesis of chiral this compound.
| Enzyme Type | Reaction | Substrate | Product Configuration | Typical ee |
| Alcohol Dehydrogenase (ADH) | Asymmetric Reduction | 2-methoxy-1-(4-fluorophenyl)ethanone | (R) or (S) | >99% |
| Lipase | Kinetic Resolution | Racemic this compound | (R) or (S) | >99% |
Green Chemistry Approaches in this compound Production
Green chemistry principles are increasingly being integrated into the synthesis of complex molecules to minimize waste, reduce energy consumption, and utilize safer materials. While specific documented applications of these principles to the synthesis of this compound are not extensively detailed in publicly available literature, the general applicability of these approaches provides a framework for its environmentally benign production.
Solvent-free, or solid-state, reactions represent a significant leap forward in green synthesis by eliminating the environmental and economic costs associated with solvent use, recovery, and disposal. These reactions are typically conducted by grinding, heating, or irradiating solid reactants. For a molecule like this compound, a potential solvent-free approach could involve the reaction of a solid epoxide precursor with a solid methoxide (B1231860) source under mechanochemical conditions (ball milling). This technique can enhance reaction rates and, in some cases, lead to different product selectivities compared to solution-phase reactions. However, specific research demonstrating a solvent-free synthesis for this particular compound is not yet prominent.
Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. High atom economy is achieved in reactions where most of the atoms from the reactants are incorporated into the final product, such as addition and rearrangement reactions.
A hypothetical atom-economical route to this compound could involve the asymmetric dihydroxylation of a styrenic precursor followed by a selective O-methylation. A more direct and highly atom-economical approach would be the direct asymmetric methoxylation and hydroxylation of 4-fluorostyrene. The development of catalysts capable of facilitating such transformations is a key area of research. The table below illustrates a comparison of potential reaction types based on their inherent atom economy.
| Reaction Type | General Transformation | Theoretical Atom Economy | Potential Applicability to Target Synthesis |
| Addition | A + B → C | 100% | Direct addition of methanol (B129727) and an oxygen source across a double bond. |
| Substitution | A-B + C → A-C + B | < 100% | Ring-opening of an epoxide with methanol (generates a counter-ion). |
| Elimination | A → B + C | < 100% | Not typically used for building the target carbon skeleton. |
This table presents a conceptual analysis of atom economy for potential synthetic routes.
The use of sustainable reagents and catalysts is a cornerstone of green chemistry. This involves replacing hazardous or stoichiometric reagents with safer, more efficient catalytic alternatives. For the synthesis of this compound, this could entail:
Biocatalysis: Employing enzymes, such as hydrolases or oxidoreductases, which operate under mild conditions (aqueous media, ambient temperature, and pressure) and often exhibit high chemo-, regio-, and stereoselectivity. An enzymatic reduction of a ketone precursor, 1-(4-fluorophenyl)-2-methoxyethan-1-one, could yield the desired alcohol with high enantiopurity.
Heterogeneous Catalysis: Utilizing solid-supported catalysts that can be easily recovered and recycled, thereby reducing waste and product contamination. For instance, a solid acid catalyst could facilitate the ring-opening of a styrene (B11656) oxide precursor with methanol.
Earth-Abundant Metal Catalysis: Replacing catalysts based on precious metals (e.g., palladium, rhodium) with those derived from more abundant and less toxic metals like iron, copper, or zinc.
Flow Chemistry and Continuous Synthesis of this compound
Flow chemistry, or continuous manufacturing, offers a paradigm shift from traditional batch production. europa.eu In a flow system, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and mixing. europa.eu This technology presents several advantages, including enhanced safety, improved product consistency, and the potential for seamless integration of reaction and purification steps. europa.eumdpi.com
For the production of this compound, a continuous flow process could be designed to handle potentially hazardous intermediates or exothermic reactions with greater safety due to the small reaction volumes at any given time. europa.eu For example, the synthesis could be broken down into several modules within a single, uninterrupted sequence. A hypothetical multi-step flow synthesis is outlined below:
| Step | Reaction | Reactor Type | Key Advantages in Flow |
| 1 | Epoxidation of 4-fluorostyrene | Packed-Bed Reactor with immobilized oxidant | Safe handling of potent oxidants; rapid heat dissipation. |
| 2 | Methanolysis of the epoxide | Heated Coil Reactor with a static mixer | Precise temperature control to minimize side reactions; efficient mixing. |
| 3 | In-line Purification | Scavenger Resin Column / Liquid-Liquid Extraction | Removal of excess reagents and by-products without manual workup. |
This table outlines a conceptual continuous flow process for the target compound.
The integration of real-time analytical techniques, such as infrared (IR) spectroscopy or mass spectrometry, into a flow setup allows for continuous monitoring of the reaction, enabling rapid optimization and quality control. While specific, published examples of the continuous synthesis of this compound are scarce, the principles of flow chemistry are broadly applicable and represent a promising avenue for its future large-scale, sustainable production. durham.ac.uk
Chemical Reactivity and Mechanistic Investigations of 2 4 Fluorophenyl 2 Methoxyethan 1 Ol
Oxidation Reactions of the Alcohol Moiety in 2-(4-Fluorophenyl)-2-methoxyethan-1-ol
Selective Oxidation to Aldehydes and Carboxylic Acids
No studies detailing the selective oxidation of this compound to the corresponding aldehyde, 2-(4-fluorophenyl)-2-methoxyacetaldehyde, or carboxylic acid, 2-(4-fluorophenyl)-2-methoxyacetic acid, have been reported. Information regarding suitable oxidizing agents, reaction conditions (temperature, solvent, reaction time), and product yields is not available in the current body of scientific literature.
Mechanistic Studies of Oxidative Transformations
In the absence of experimental work on the oxidation of this specific alcohol, no mechanistic studies have been published. Therefore, details regarding the reaction intermediates, transition states, and the influence of the fluorophenyl and methoxy (B1213986) substituents on the oxidation mechanism are unknown.
Substitution Reactions Involving the Hydroxyl Group of this compound
Nucleophilic Substitution Pathways
There is no available research on the nucleophilic substitution reactions of this compound. Consequently, there is no information on whether this compound would favor S(_N)1 or S(_N)2 pathways, nor are there examples of its reaction with various nucleophiles.
Stereochemical Outcomes of Substitution Reactions
As no substitution reactions have been documented for this compound, the stereochemical outcomes, such as inversion or retention of configuration at the chiral center (if applicable), have not been investigated.
Reactions at the Methoxy Group of this compound
No studies have been found that investigate the reactivity of the methoxy group in this compound. Cleavage of the ether linkage or other reactions involving this functional group have not been reported for this specific molecule.
Demethylation Strategies
The demethylation of the methoxy group in this compound would yield 2-(4-Fluorophenyl)ethane-1,2-diol. This transformation is a crucial step in modifying the properties of the molecule, potentially altering its biological activity or providing a synthetic handle for further functionalization. Given the structure of the target molecule, several demethylation strategies commonly employed for aryl methyl ethers and benzylic ethers could be applicable.
Lewis acids are frequently used for the cleavage of methyl ethers. Reagents such as boron tribromide (BBr₃), aluminum chloride (AlCl₃), and magnesium iodide (MgI₂) are effective in this regard. nih.govpsu.eduresearchgate.net The mechanism typically involves the coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of the halide on the methyl group. For substrates with an ortho electron-withdrawing group, AlCl₃ has been shown to be particularly efficient, suggesting that the electronic nature of the aromatic ring can influence the reaction conditions. researchgate.net
Another common method for demethylation is the use of strong nucleophiles, such as thiolates in a high-boiling solvent. This approach involves an Sₙ2 attack of the thiolate on the methyl group. Additionally, organophotoredox catalysis has emerged as a chemoselective method for the deprotection of phenolic ethers, offering a milder alternative to traditional methods. chemrxiv.org
The following table summarizes potential demethylation reagents and their typical reaction conditions, extrapolated from studies on analogous aryl and benzyl (B1604629) methyl ethers.
| Reagent | Typical Conditions | Mechanistic Pathway | Potential Outcome for this compound |
| Boron tribromide (BBr₃) | CH₂Cl₂, low temperature | Lewis acid-assisted cleavage | High yield of the corresponding diol |
| Aluminum chloride (AlCl₃) | CH₂Cl₂, -5 °C to room temp | Lewis acid-assisted cleavage | Effective demethylation, potential for side reactions |
| Magnesium iodide (MgI₂) | Solvent-free or in ether | Lewis acid-assisted cleavage | Mild and selective demethylation |
| Sodium thiolate (NaSR) | DMF or other polar aprotic solvent, heat | Sₙ2 displacement | Potential for competing elimination reactions |
| Organophotoredox Catalyst | Visible light, room temperature | Single-electron transfer | Chemoselective demethylation under mild conditions |
Rearrangement Reactions Involving the Ether Linkage
The benzylic ether linkage in this compound presents the possibility of rearrangement reactions, particularly under strongly basic or acidic conditions. The presence of the adjacent hydroxyl group could also play a role in mediating such rearrangements.
Under strongly basic conditions, α-metalated benzyl alkyl ethers are known to undergo rearrangement to form carbinols. acs.org This process, often referred to as a Wittig rearrangement, can proceed through a libretexts.orgdntb.gov.ua- or dntb.gov.uaacs.org-sigmatropic shift. For this compound, treatment with a strong base like an alkyllithium could potentially lead to deprotonation at the benzylic carbon, followed by rearrangement.
Acid-catalyzed rearrangements are also conceivable. Protonation of the ether oxygen could lead to cleavage of the C-O bond, forming a benzylic carbocation. This intermediate could then undergo various rearrangements, including hydride shifts or Wagner-Meerwein type rearrangements, before being trapped by a nucleophile. The stability of the benzylic carbocation would be a key factor in determining the feasibility of this pathway.
Aromatic Functionalization of the Fluorophenyl Ring in this compound
Electrophilic Aromatic Substitution Studies
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. wikipedia.orgmasterorganicchemistry.comleah4sci.commasterorganicchemistry.comyoutube.com The regiochemical outcome of EAS on the 4-fluorophenyl ring of this compound would be dictated by the directing effects of the fluorine atom and the 2-methoxyethan-1-ol side chain.
Fluorine is a weakly deactivating but ortho, para-directing group. libretexts.orgorganicchemistrytutor.com The deactivation arises from its strong inductive electron-withdrawing effect, while the ortho, para-directing nature is due to its ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate when the electrophile attacks at the ortho or para positions. researchgate.netlibretexts.org The 2-methoxyethan-1-ol side chain is likely to be a weakly activating or deactivating group, depending on the reaction conditions, and would also be ortho, para-directing.
Given that the para position is already occupied by the fluorine atom, electrophilic substitution would be expected to occur primarily at the positions ortho to the 2-methoxyethan-1-ol side chain (C2 and C6) and ortho to the fluorine atom (C3 and C5). The interplay between the electronic effects of both substituents would determine the final product distribution.
The following table outlines the predicted major products for common electrophilic aromatic substitution reactions on this compound.
| Reaction | Reagents | Predicted Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 2-(4-Fluoro-3-nitrophenyl)-2-methoxyethan-1-ol |
| Halogenation | Br₂, FeBr₃ | 2-(3-Bromo-4-fluorophenyl)-2-methoxyethan-1-ol |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 2-(4-Fluoro-3-acetylphenyl)-2-methoxyethan-1-ol |
| Sulfonation | SO₃, H₂SO₄ | 5-(1-methoxy-2-hydroxyethyl)-2-fluorobenzenesulfonic acid |
Metal-Catalyzed Cross-Coupling Reactions at the Aryl Moiety
Metal-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. eie.grmdpi.com The fluorophenyl ring of this compound offers a potential site for such transformations, primarily through the activation of the C-F bond.
While the C-F bond is generally considered to be strong and less reactive in cross-coupling reactions compared to other carbon-halogen bonds, recent advances in catalyst design have enabled the use of aryl fluorides as coupling partners, particularly those that are electron-deficient. dntb.gov.uarsc.org Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, could potentially be employed to introduce new substituents onto the aromatic ring. mdpi.comresearchgate.net
The success of these reactions would depend on the choice of catalyst, ligand, and reaction conditions. Ligands that are electron-rich and bulky have been shown to be effective in promoting the oxidative addition of palladium to the C-F bond.
Alternatively, the hydroxyl group of the 2-methoxyethan-1-ol side chain could be converted into a triflate or other suitable leaving group, which could then participate in cross-coupling reactions. This would provide an alternative strategy for functionalizing the aromatic ring.
The following table provides a hypothetical overview of potential cross-coupling reactions.
| Reaction Type | Coupling Partner | Catalyst System | Potential Product |
| Suzuki-Miyaura | Arylboronic acid | Pd(0) with a specialized ligand | Biaryl derivative |
| Heck | Alkene | Pd(0) with a phosphine (B1218219) ligand | Styrenyl derivative |
| Sonogashira | Terminal alkyne | Pd(0)/Cu(I) with a phosphine ligand | Arylalkyne derivative |
| Buchwald-Hartwig | Amine | Pd(0) with a biarylphosphine ligand | Arylamine derivative |
Rearrangement Reactions of this compound
In addition to the rearrangements involving the ether linkage discussed previously, other types of rearrangements could be envisioned for this compound, particularly under conditions that generate a carbocation.
For instance, treatment of the alcohol with a strong acid could lead to protonation of the hydroxyl group and subsequent loss of water to form a primary carbocation. However, primary carbocations are highly unstable and would likely undergo a rapid 1,2-hydride shift or a 1,2-phenyl shift to form a more stable secondary or tertiary carbocation. In the case of this compound, a 1,2-phenyl shift would lead to a rearranged product.
Furthermore, reactions involving the conversion of the alcohol to a halide, for example, with thionyl chloride, can sometimes be accompanied by rearrangement, particularly if the reaction proceeds through an Sₙ1-type mechanism. researchgate.net The degree of rearrangement would depend on the reaction conditions and the stability of the carbocationic intermediates.
Advanced Spectroscopic and Structural Elucidation of 2 4 Fluorophenyl 2 Methoxyethan 1 Ol
High-Resolution Nuclear Magnetic Resonance Spectroscopy for 2-(4-Fluorophenyl)-2-methoxyethan-1-ol
High-resolution NMR spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential to assign all proton (¹H) and carbon (¹³C) signals and to confirm the connectivity of the atoms.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for each unique proton. The aromatic protons will appear as a complex multiplet system due to ¹H-¹H and ¹H-¹⁹F couplings. The methoxy (B1213986) group will present as a sharp singlet, while the methine and methylene (B1212753) protons of the ethanol (B145695) backbone will show characteristic multiplets due to their coupling with each other. The hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
The ¹³C NMR spectrum will similarly display unique resonances for each carbon atom. The carbon atoms of the fluorophenyl ring will show characteristic splitting patterns due to C-F coupling.
To definitively assign these signals and establish the molecular framework, a suite of 2D NMR experiments is employed:
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations. For this compound, cross-peaks would be expected between the methine proton (H-2) and the methylene protons (H-1), as well as among the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C nuclei. It allows for the unambiguous assignment of the carbon signals for the methine (C-2), methylene (C-1), and methoxy groups based on the chemical shifts of their attached protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and conformation.
Interactive Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations (¹H ↔ ¹H) |
| 1 | ~3.6-3.8 (m, 2H) | ~65-70 | C-2 | H-2 |
| 2 | ~4.5-4.7 (m, 1H) | ~80-85 | C-1, C-1', C-2', C-6' | H-1 |
| 1' | - | ~135-140 | - | - |
| 2', 6' | ~7.3-7.5 (m, 2H) | ~128-132 (d, J≈8 Hz) | C-2, C-4' | H-3', H-5' |
| 3', 5' | ~7.0-7.2 (m, 2H) | ~115-118 (d, J≈21 Hz) | C-1', C-4' | H-2', H-6' |
| 4' | - | ~160-165 (d, J≈245 Hz) | - | - |
| OCH₃ | ~3.3-3.5 (s, 3H) | ~55-60 | C-2 | - |
| OH | Variable (br s, 1H) | - | - | - |
Note: The data presented in this table is illustrative and based on typical chemical shifts for analogous structures. Actual experimental values may vary.
Determining the enantiomeric excess (ee) is critical for chiral compounds. Chiral NMR spectroscopy is a powerful method for this purpose. It involves the use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to create diastereomeric complexes or derivatives that are distinguishable in the NMR spectrum.
For this compound, a chiral alcohol, a common approach is the use of a chiral derivatizing agent such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its chloride. The reaction of the alcohol with the (R) and (S) enantiomers of Mosher's acid chloride would produce diastereomeric esters. The ¹H or ¹⁹F NMR spectra of these diastereomers will exhibit separate signals for corresponding nuclei, allowing for the integration of these signals to determine the enantiomeric excess. acs.org
Alternatively, chiral solvating agents, such as Pirkle's alcohol ((S)-(+)-2,2,2-trifluoro-1-(9-anthryl)ethanol), can be used. These agents form transient diastereomeric complexes with the enantiomers of the analyte, leading to the separation of their NMR signals. nih.gov The fluorine atom in this compound provides an additional handle for ¹⁹F NMR analysis, which often offers a wider chemical shift range and simpler spectra. acs.org
Interactive Table 2: Illustrative ¹⁹F NMR Data for Enantiomeric Excess Determination of this compound using a Chiral Solvating Agent
| Enantiomer | Chemical Shift (ppm) | Integration |
| (R)-enantiomer complex | -114.5 | 75% |
| (S)-enantiomer complex | -114.8 | 25% |
Note: The data in this table is hypothetical, demonstrating the principle of signal separation for enantiomers in the presence of a chiral solvating agent. The enantiomeric excess in this example would be 50%.
High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis of this compound
High-resolution mass spectrometry (HRMS) provides precise mass measurements, enabling the determination of elemental compositions and offering insights into molecular structure through fragmentation analysis.
Both ESI and APCI are soft ionization techniques suitable for the analysis of polar molecules like this compound. In positive ion mode, ESI would likely produce the protonated molecule [M+H]⁺ as the base peak. Adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ may also be observed. APCI is also effective for such compounds and can be less susceptible to matrix effects. nih.gov The high-resolution measurement of the [M+H]⁺ ion would allow for the confirmation of the elemental formula (C₉H₁₂FO₂).
Tandem mass spectrometry (MS/MS) is indispensable for structural confirmation. In an MS/MS experiment, the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID), leading to the formation of characteristic fragment ions. The fragmentation pathway provides a fingerprint of the molecule's structure.
For the protonated this compound, key fragmentation pathways would likely involve:
Loss of water (H₂O): A common fragmentation for protonated alcohols.
Loss of methanol (B129727) (CH₃OH): Resulting from the cleavage of the methoxy group.
Cleavage of the C1-C2 bond: This would lead to the formation of the stable benzylic cation containing the 4-fluorophenyl and methoxy groups.
Formation of a fluorotropylium ion: A characteristic fragmentation for fluorinated benzyl (B1604629) systems.
Interactive Table 3: Predicted High-Resolution MS and MS/MS Fragmentation Data for this compound
| Ion | Calculated m/z | Proposed Structure/Loss |
| [M+H]⁺ | 171.0816 | Protonated molecule |
| [M+H - H₂O]⁺ | 153.0710 | Loss of water |
| [M+H - CH₃OH]⁺ | 139.0554 | Loss of methanol |
| [C₈H₈FO]⁺ | 139.0554 | Cleavage of C1-C2 bond |
| [C₇H₅F]⁺ | 109.0448 | Fluorotropylium ion |
Note: The m/z values are calculated based on the elemental composition and are illustrative of a plausible fragmentation pathway.
Vibrational Spectroscopy (Infrared and Raman) of this compound
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These two techniques are often complementary.
The IR spectrum of this compound is expected to show characteristic absorption bands:
A broad O-H stretching band around 3400-3200 cm⁻¹ due to hydrogen bonding. libretexts.org
C-H stretching vibrations for the aromatic and aliphatic protons in the 3100-2800 cm⁻¹ region. orgchemboulder.com
Aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ range. vscht.cz
A strong C-F stretching band, typically in the 1250-1000 cm⁻¹ region.
Strong C-O stretching bands for the alcohol and ether functionalities, also in the 1250-1000 cm⁻¹ region. libretexts.org
Raman spectroscopy would provide complementary information. Aromatic ring vibrations, particularly the ring breathing mode, are often strong in the Raman spectrum. nih.gov The C-H and C-C backbone vibrations will also be Raman active. The O-H stretch is typically weak in the Raman spectrum.
Interactive Table 4: Predicted Vibrational Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Spectroscopy |
| ~3350 | O-H stretch | IR (broad, strong) |
| ~3070 | Aromatic C-H stretch | IR (medium), Raman (medium) |
| ~2950 | Aliphatic C-H stretch | IR (medium), Raman (strong) |
| ~1610 | Aromatic C=C stretch | IR (strong), Raman (strong) |
| ~1510 | Aromatic C=C stretch | IR (strong), Raman (strong) |
| ~1230 | C-F stretch | IR (strong) |
| ~1160 | Aromatic C-H in-plane bend | IR (medium) |
| ~1100 | C-O stretch (ether) | IR (strong) |
| ~1050 | C-O stretch (alcohol) | IR (strong) |
| ~830 | Aromatic C-H out-of-plane bend (para-disubstituted) | IR (strong) |
Note: This table provides expected ranges and relative intensities for the major vibrational modes and is based on characteristic group frequencies.
Characteristic Functional Group Vibrations
The vibrational spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to its constituent functional groups. By drawing parallels with similar molecules, a detailed theoretical framework for these vibrations can be established.
The presence of a hydroxyl (-OH) group will give rise to a distinct, broad stretching vibration (ν) in the infrared spectrum, typically in the range of 3200-3600 cm⁻¹. The precise position and shape of this band are sensitive to hydrogen bonding, both intramolecularly and intermolecularly. The C-O stretching vibration of the primary alcohol is anticipated to appear in the 1000-1100 cm⁻¹ region.
The methoxy (-OCH₃) group introduces several characteristic vibrations. The C-H stretching vibrations of the methyl group are expected in the 2850-2960 cm⁻¹ range. Additionally, a prominent C-O-C stretching vibration is anticipated around 1100-1200 cm⁻¹.
The 4-fluorophenyl group will contribute a number of signature peaks. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The carbon-carbon stretching vibrations within the aromatic ring usually appear as a set of bands in the 1450-1600 cm⁻¹ region. Crucially, the C-F stretching vibration is expected to produce a strong absorption band in the 1100-1300 cm⁻¹ range, a region that may overlap with C-O stretching vibrations, necessitating careful spectral analysis.
A hypothetical summary of the expected characteristic vibrational frequencies is presented in the interactive data table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Hydroxyl (-OH) | O-H Stretch | 3200-3600 |
| C-O Stretch (Alcohol) | 1000-1100 | |
| Methoxy (-OCH₃) | C-H Stretch | 2850-2960 |
| C-O-C Stretch | 1100-1200 | |
| 4-Fluorophenyl | Aromatic C-H Stretch | >3000 |
| Aromatic C=C Stretch | 1450-1600 | |
| C-F Stretch | 1100-1300 |
Conformational Analysis using Vibrational Spectroscopy
Molecules with rotatable single bonds, such as this compound, can exist as a mixture of different conformers at room temperature. Vibrational spectroscopy, in conjunction with computational chemistry, is a powerful tool for identifying and characterizing these conformers. researchgate.netnih.gov Studies on analogous molecules like 2-phenylethanol (B73330) have shown that different conformers can be distinguished by subtle shifts in their vibrational frequencies. researchgate.netnih.gov
For this compound, rotation around the C-C and C-O bonds can lead to various staggered conformations. These conformers may be stabilized by weak intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the methoxy oxygen or the aromatic ring. Each conformer will have a unique vibrational spectrum. By comparing experimental spectra with theoretically calculated spectra for different possible conformers, it is possible to determine the most stable conformer and potentially identify the presence of other conformers in equilibrium. The low-frequency region of the Raman spectrum is particularly sensitive to such conformational changes.
X-ray Crystallographic Analysis of this compound and its Solid Forms
X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in a crystalline solid. This technique would be invaluable for unequivocally determining the molecular structure and intermolecular interactions of this compound.
Crystal Structure Determination
Although a crystal structure for this compound is not currently available in the Cambridge Structural Database, a hypothetical crystal structure determination would yield precise bond lengths, bond angles, and torsion angles. This data would confirm the preferred conformation of the molecule in the solid state. Furthermore, it would reveal the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of the molecules in the crystal lattice. The hydroxyl group is a strong hydrogen bond donor, and the oxygen atoms of the hydroxyl and methoxy groups, as well as the fluorine atom, can act as hydrogen bond acceptors.
A hypothetical table of key crystallographic parameters that would be obtained from such a study is provided below.
| Parameter | Description |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c, Pbca |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions and angles of the unit cell |
| Z | Number of molecules per unit cell |
| Density (calculated) | Calculated density of the crystal |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data |
Polymorphism and Co-crystallization Studies
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceuticals. Different polymorphs of the same compound can exhibit distinct physical properties. While no specific studies on the polymorphism of this compound have been reported, the potential for different packing arrangements due to the molecule's flexibility and multiple hydrogen bonding sites suggests that polymorphism could be possible. The introduction of a fluorine atom can influence crystal packing and potentially affect polymorphic behavior.
Co-crystallization, the formation of a crystalline solid containing two or more different molecules in a stoichiometric ratio, is another avenue for modifying the solid-state properties of a compound. The hydroxyl group in this compound makes it a prime candidate for forming co-crystals with other molecules that can participate in hydrogen bonding. Such studies could lead to the development of new solid forms with tailored properties.
Computational and Theoretical Studies on 2 4 Fluorophenyl 2 Methoxyethan 1 Ol
Quantum Chemical Calculations of Electronic Structure of 2-(4-Fluorophenyl)-2-methoxyethan-1-ol
Quantum chemical calculations are fundamental to understanding the electronic properties that govern the behavior of this compound. These methods provide a detailed picture of the molecule's geometry, energy, and electron distribution.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are utilized to determine its optimized molecular geometry and total electronic energy. The process involves finding the lowest energy arrangement of the atoms in the molecule, which corresponds to its most stable three-dimensional structure.
Table 1: Calculated Geometrical Parameters of this compound using DFT (B3LYP/6-311++G(d,p))
| Parameter | Value |
| C-F Bond Length | 1.35 Å |
| C-O (methoxy) Bond Length | 1.42 Å |
| C-O (hydroxyl) Bond Length | 1.43 Å |
| C-C Bond Length | 1.54 Å |
| O-H Bond Length | 0.96 Å |
| C-C-O (hydroxyl) Angle | 109.5° |
| C-O-C (ether) Angle | 111.8° |
| Dihedral Angle (F-C-C-O) | 120.3° |
Note: The data in this table is hypothetical and serves as an illustration of the typical output from DFT calculations.
Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are employed to obtain a detailed picture of the electron density distribution within this compound. Methods such as Hartree-Fock (HF) or more advanced post-HF methods can be used. These calculations allow for the visualization of molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The electron density distribution reveals regions of the molecule that are electron-rich or electron-deficient. This is critical for predicting sites of electrophilic and nucleophilic attack. The analysis of the HOMO and LUMO energy levels provides insights into the molecule's chemical reactivity and its electronic transition properties. A lower HOMO-LUMO energy gap generally suggests higher reactivity. Furthermore, the molecular electrostatic potential (MEP) can be mapped onto the electron density surface to visualize the electrostatic potential, highlighting regions of positive and negative potential that are important for intermolecular interactions.
Conformational Analysis of this compound using Molecular Mechanics and Dynamics
The flexibility of the single bonds in this compound allows it to adopt various spatial arrangements or conformations. Conformational analysis aims to identify the stable conformers and understand the energy landscape associated with their interconversion.
Potential Energy Surface (PES) mapping is a computational technique used to explore the conformational space of a molecule. For this compound, the PES can be generated by systematically varying specific dihedral angles (e.g., around the C-C and C-O bonds) and calculating the corresponding energy at each point. This allows for the identification of energy minima, which correspond to stable conformers, and transition states, which are the energy barriers between them.
The resulting PES provides a comprehensive overview of the molecule's flexibility and the relative stabilities of its different conformations. This information is crucial for understanding how the molecule might behave in different environments and how its shape can influence its interactions with other molecules.
Simulated annealing is a computational method used to find the global energy minimum of a system. In the context of conformational analysis, it involves heating the molecule in silico to a high temperature and then gradually cooling it down. This process allows the molecule to overcome energy barriers and explore a wide range of conformations, ultimately settling into a low-energy state.
Molecular dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the trajectory of each atom, revealing how the molecule moves, vibrates, and changes its conformation. These simulations can be performed in a vacuum or in the presence of a solvent to mimic experimental conditions. MD simulations are particularly useful for studying the conformational flexibility and the time-averaged properties of this compound.
Theoretical Modeling of Reaction Mechanisms Involving this compound
Theoretical modeling plays a crucial role in elucidating the mechanisms of chemical reactions. For reactions involving this compound, computational methods can be used to map out the entire reaction pathway, from reactants to products, including the identification of transition states and intermediates.
Transition State Characterization
In the study of chemical reactions involving this compound, the characterization of transition states is crucial for understanding the reaction kinetics and mechanism. Transition state theory is a fundamental concept in this regard, and computational methods, particularly density functional theory (DFT), are instrumental in locating and characterizing these transient structures.
For a hypothetical reaction, such as the oxidation of the hydroxyl group or the cleavage of the methoxy (B1213986) group in this compound, computational chemists would employ optimization algorithms to locate the saddle point on the potential energy surface corresponding to the transition state. The characterization of a true transition state is confirmed by vibrational frequency analysis, where the structure must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Key aspects of transition state characterization include:
Geometry Optimization: Determining the precise arrangement of atoms at the highest point of the energy barrier between reactants and products.
Frequency Analysis: Confirming the nature of the stationary point as a transition state (one imaginary frequency) and calculating the zero-point vibrational energy (ZPVE).
Intrinsic Reaction Coordinate (IRC) Calculations: Following the reaction path downhill from the transition state to ensure it connects the desired reactants and products.
A hypothetical transition state for an H-atom abstraction from the carbinol carbon of this compound by a hydroxyl radical is presented in the table below. The geometric parameters would be obtained from DFT calculations, for instance, at the B3LYP/6-31G(d,p) level of theory.
| Parameter | Value (Å or °) | Description |
| C-H (breaking bond) | 1.250 | Elongated bond between the carbinol carbon and the hydrogen being abstracted. |
| O-H (forming bond) | 1.180 | Nascent bond between the hydroxyl radical's oxygen and the abstracted hydrogen. |
| ∠C-H-O | 175.0 | Nearly linear arrangement of the atoms involved in the transfer. |
| Imaginary Frequency (cm⁻¹) | -1500 | The single imaginary frequency indicating a true transition state. |
This table is illustrative and based on typical values from computational studies of similar reactions.
Reaction Coordinate Analysis
The potential energy surface for a reaction of this compound can be computationally scanned by systematically changing a key geometric parameter, such as a bond distance or an angle, that defines the progress of the reaction. The energy is then calculated at each point along this coordinate. This analysis helps in identifying intermediates and understanding the energetic favorability of different reaction pathways. For instance, in a study of the oxidation of 2-methoxyethanol, the potential energy surface for various H-atom abstraction channels was investigated to determine the most favorable reaction sites researchgate.net.
The activation energy (Ea), a critical parameter obtained from the reaction coordinate, dictates the rate of the reaction. A lower activation energy implies a faster reaction rate.
Spectroscopic Parameter Prediction for this compound
Computational methods are extensively used to predict spectroscopic parameters, which can aid in the interpretation of experimental spectra or even serve as a predictive tool for uncharacterized compounds.
Theoretical NMR Chemical Shift Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Theoretical prediction of NMR chemical shifts can be a valuable tool in assigning signals in experimental spectra. DFT calculations are commonly employed for this purpose. The GIAO (Gauge-Including Atomic Orbital) method is a popular approach for calculating isotropic magnetic shielding constants, which are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS).
The accuracy of predicted chemical shifts is dependent on the level of theory, the basis set used, and the consideration of solvent effects. For molecules containing fluorine, predicting ¹⁹F NMR chemical shifts is also of significant interest researchgate.netnih.gov.
Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound, which could be obtained using a DFT method like B3LYP with a suitable basis set.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 (CH₂OH) | 3.6 | 65.0 |
| C2 (CH-O) | 4.5 | 85.0 |
| OCH₃ | 3.3 | 57.0 |
| Phenyl C (ipso) | - | 138.0 |
| Phenyl C (ortho) | 7.3 | 128.0 |
| Phenyl C (meta) | 7.1 | 115.0 |
| Phenyl C (para) | - | 162.0 (C-F) |
These values are illustrative and represent typical ranges for similar structural motifs based on computational predictions.
Computational Vibrational Frequency Analysis
Computational vibrational frequency analysis predicts the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to the atomic positions, a set of vibrational frequencies and their corresponding normal modes can be obtained. These calculations are typically performed using DFT methods.
The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations and the neglect of electron correlation. Therefore, it is common practice to apply a scaling factor to the computed frequencies to improve agreement with experimental data ajchem-a.com.
A theoretical study of a related compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, utilized the B3LYP/6-311++G(d,p) level of theory to compute its vibrational wavenumbers, which showed good agreement with experimental data ajchem-a.com. A similar approach for this compound would yield predicted vibrational frequencies for its characteristic functional groups.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description of Motion |
| O-H stretch | 3400 | Stretching of the hydroxyl group bond. |
| C-H stretch (aliphatic) | 2950 - 3000 | Stretching of C-H bonds in the ethyl chain. |
| C-H stretch (aromatic) | 3050 - 3100 | Stretching of C-H bonds in the phenyl ring. |
| C-O stretch (alcohol) | 1050 | Stretching of the C-OH bond. |
| C-O stretch (ether) | 1100 | Stretching of the C-OCH₃ bond. |
| C-F stretch | 1220 | Stretching of the carbon-fluorine bond. |
This table presents hypothetical data based on computational vibrational analyses of similar molecules.
Synthetic Utility and Applications of 2 4 Fluorophenyl 2 Methoxyethan 1 Ol As a Building Block
Use of 2-(4-Fluorophenyl)-2-methoxyethan-1-ol in the Synthesis of Complex Organic Molecules
The unique structural features of this compound make it a valuable precursor in the assembly of intricate organic structures. The presence of a chiral center, when used in its enantiomerically pure form, allows for the introduction of stereochemistry, which is crucial in the synthesis of bioactive molecules and pharmaceuticals.
While direct applications of this compound as a chiral auxiliary are not extensively documented in readily available literature, its structural motifs are analogous to other chiral alcohols that have been successfully employed in asymmetric synthesis. Chiral auxiliaries are compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction, and are subsequently removed. The hydroxyl group of this compound could be esterified or etherified to a prochiral substrate, and the steric and electronic influence of the fluorophenyl and methoxy (B1213986) groups could direct the stereoselective formation of a new chiral center.
Furthermore, this compound serves as a potential precursor for the synthesis of chiral ligands. Chiral ligands are essential components of metal-based catalysts used in a wide array of asymmetric transformations. The alcohol functionality can be transformed into various coordinating groups, such as phosphines or amines, to generate novel ligands. The fluorophenyl moiety can influence the electronic properties of the resulting metal complex, potentially enhancing its catalytic activity and enantioselectivity.
The strategic placement of functional groups in this compound makes it a valuable intermediate in multi-step synthetic sequences. The primary alcohol can be readily oxidized to an aldehyde or a carboxylic acid, or converted into a leaving group for nucleophilic substitution reactions. The methoxy group can potentially be cleaved to reveal a secondary alcohol, offering another point for modification. The fluorophenyl ring can participate in various aromatic substitution reactions or cross-coupling reactions to build more complex aromatic systems.
While specific total syntheses prominently featuring this exact intermediate are not widely reported, its structural components are present in various classes of complex molecules, including pharmaceuticals and agrochemicals. For instance, fluorinated phenyl groups are common in many modern drugs due to their ability to enhance metabolic stability and binding affinity.
Development of Novel Synthetic Methodologies Employing this compound Derivatives
The reactivity of this compound and its derivatives can be harnessed to develop new and efficient synthetic methods.
Heterocyclic compounds, which contain rings with at least one heteroatom, are of immense importance in medicinal chemistry and materials science. The functional groups of this compound provide handles for its incorporation into heterocyclic frameworks. For instance, the alcohol could be used to form ether or ester linkages within a heterocyclic ring. Alternatively, the aromatic ring could be part of a larger heterocyclic system. The synthesis of pyridazinone derivatives, for example, often involves the reaction of a hydrazine (B178648) with a 1,4-dicarbonyl compound, a synthon that could potentially be derived from this compound.
Derivatization of this compound for Enhanced Reactivity or Selectivity
The synthetic utility of this compound can be expanded through chemical derivatization. Modification of its functional groups can lead to enhanced reactivity in certain transformations or improved selectivity in stereochemical control.
For example, converting the primary alcohol to a better leaving group, such as a tosylate or mesylate, would facilitate nucleophilic substitution reactions. Protection of the alcohol would allow for chemical modifications at other positions of the molecule without interference from the hydroxyl group. The methoxy group could be replaced with other alkoxy or aryloxy groups to fine-tune the steric and electronic properties of the molecule. Furthermore, the fluorine atom on the phenyl ring can be substituted through nucleophilic aromatic substitution under specific conditions, allowing for the introduction of a wide range of other functional groups.
Below is a table summarizing potential derivatization strategies and their impact on the reactivity and selectivity of the parent compound.
| Functional Group | Derivatization Reaction | Resulting Functional Group | Impact on Reactivity/Selectivity |
| Primary Alcohol | Tosylation/Mesylation | Sulfonate Ester | Enhanced leaving group ability for SN2 reactions. |
| Primary Alcohol | Oxidation (e.g., with PCC) | Aldehyde | Enables nucleophilic additions, Wittig reactions, etc. |
| Primary Alcohol | Oxidation (e.g., with Jones reagent) | Carboxylic Acid | Allows for amide bond formation, esterification, etc. |
| Methoxy Group | Ether Cleavage (e.g., with BBr₃) | Secondary Alcohol | Provides a new site for functionalization. |
| Fluorophenyl Ring | Nucleophilic Aromatic Substitution | Varied | Introduction of diverse functional groups. |
Emerging Research Avenues and Future Perspectives for 2 4 Fluorophenyl 2 Methoxyethan 1 Ol
Exploration of Novel Catalytic Systems for 2-(4-Fluorophenyl)-2-methoxyethan-1-ol Transformations
The multifunctionality of this compound presents a rich platform for investigating novel catalytic transformations. Research in this area could focus on the selective activation and conversion of its primary alcohol, the methoxy (B1213986) ether, or the challenging carbon-fluorine (C-F) bond.
Key research thrusts could include:
Selective Oxidation: Developing catalytic systems for the selective oxidation of the primary alcohol to either the corresponding aldehyde or carboxylic acid, while preserving the methoxy and fluorophenyl groups. Transition-metal catalysts based on ruthenium, palladium, or copper could be explored for their efficacy and selectivity under mild conditions.
C-O Bond Activation: Investigating catalysts for the cleavage or transformation of the methoxy ether bond. This could provide a route to diol derivatives or allow for the introduction of alternative functional groups at this position.
C-F Bond Functionalization: A significant challenge in organofluorine chemistry is the selective activation of the highly stable C-F bond. The development of nickel or palladium-based catalytic systems could enable the transformation of the fluorophenyl moiety into other functional groups, thereby expanding the synthetic utility of the scaffold. Such transformations are highly desirable for creating new molecular architectures.
Table 1: Potential Catalytic Transformations for this compound
| Functional Group Targeted | Transformation Type | Potential Catalyst Class | Potential Product |
|---|---|---|---|
| Primary Alcohol (-CH₂OH) | Selective Oxidation | Ruthenium, Palladium, Copper Complexes | 2-(4-Fluorophenyl)-2-methoxyethanal |
| Primary Alcohol (-CH₂OH) | Esterification / Etherification | Acid or Base Catalysis | Corresponding esters or ethers |
| Methoxy Ether (-OCH₃) | C-O Cleavage | Lewis Acids, Transition Metals | 2-(4-Fluorophenyl)ethane-1,2-diol |
| Fluorophenyl (C-F) | Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) | Nickel, Palladium Complexes | Biaryl or aminated derivatives |
Investigation of Advanced Materials Science Applications Derived from this compound Scaffolds
Organofluorine compounds are integral to modern materials science, imparting unique properties such as high thermal stability, chemical resistance, and specific optical characteristics. The this compound scaffold could serve as a valuable building block for novel functional materials.
Future research could focus on:
Fluoropolymer Synthesis: The primary alcohol group can be functionalized, for instance, by conversion to an acrylate (B77674) or methacrylate. Subsequent polymerization of such a monomer could lead to the synthesis of novel fluorinated polymers. These polymers could exhibit interesting surface properties, such as hydrophobicity and oleophobicity, making them suitable for coatings and advanced materials.
Precursors for Organoelectronics: The fluorophenyl group is a common component in materials used for organic electronics. By modifying the this compound scaffold, it could be incorporated into larger conjugated systems for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The fluorine atom can influence the electronic properties and molecular packing of these materials.
Integration of Machine Learning and AI in the Synthesis and Optimization of this compound Production
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by enabling faster and more efficient route design and process optimization. Applying these tools to the production of this compound could significantly streamline its synthesis.
Potential applications include:
Reaction Condition Optimization: ML models, particularly Bayesian optimization algorithms, can be used to efficiently explore the vast parameter space of a chemical reaction (e.g., temperature, pressure, catalyst loading, solvent) to identify the optimal conditions for maximizing yield and minimizing impurities in the synthesis of this compound. This data-driven approach reduces the need for extensive trial-and-error experimentation.
Expanding the Scope of Derivatization Reactions for this compound
Systematic derivatization of this compound is key to unlocking its full potential as a versatile chemical intermediate. The presence of a primary alcohol allows for a wide range of well-established chemical modifications.
Key derivatization pathways to explore include:
Esterification and Etherification: The primary alcohol can be readily converted into a wide array of esters and ethers through reactions with carboxylic acids (or their derivatives) and alkyl halides, respectively. These reactions can be used to introduce new functional groups or to modify the physical properties of the molecule.
Conversion to Halides and Amines: The alcohol can be converted into the corresponding alkyl halide (e.g., via an Appel or Mitsunobu reaction), which can then serve as a substrate for nucleophilic substitution to introduce amines or other nucleophiles.
Synthesis of Heterocycles: The bifunctional nature of derivatives of this compound could be exploited for the synthesis of novel heterocyclic compounds, which are of significant interest in medicinal chemistry. For example, conversion of the alcohol to an amine, followed by reaction with a dicarbonyl compound, could yield substituted pyrazoles or other heterocycles.
Table 2: Potential Derivatization Reactions for this compound
| Reaction Type | Reagent Class | Resulting Functional Group | Potential Application |
|---|---|---|---|
| Esterification | Acyl Chlorides, Carboxylic Acids | Ester (-O-C=O)-R) | Pro-drugs, Polymer building blocks |
| Etherification (Williamson) | Alkyl Halides | Ether (-O-R) | Modification of solubility and physical properties |
| Halogenation | PBr₃, SOCl₂, Appel Reaction | Alkyl Halide (-Br, -Cl) | Intermediate for nucleophilic substitution |
| Azide Introduction | NaN₃ (following halogenation) | Azide (-N₃) | Precursor for amines, "click" chemistry |
| Oxidation | PCC, DMP, TEMPO | Aldehyde (-CHO) | Intermediate for further C-C bond formation |
Role of this compound in Fundamental Mechanistic Organic Chemistry Studies
The specific arrangement of functional groups in this compound makes it an interesting substrate for fundamental mechanistic studies in organic chemistry.
Areas for investigation could include:
Electronic Effects: The molecule allows for the study of the interplay between the electron-withdrawing nature of the para-fluorine atom and the electron-donating methoxy group on the reactivity of the adjacent benzylic position and the primary alcohol. Kinetic studies of its reactions can provide quantitative data on these effects.
Stereoselective Reactions: If the compound can be resolved into its enantiomers, it could serve as a substrate for studying stereoselective reactions. For example, enzyme-catalyzed transformations of the primary alcohol could be investigated to understand how the stereocenter influences substrate recognition and reactivity.
Mechanisms of C-F Bond Activation: As a relatively simple organofluorine compound, it could be used as a model substrate to study the detailed mechanisms of transition-metal-catalyzed C-F bond activation. Isotopic labeling studies could help elucidate the elementary steps of these important transformations.
Q & A
Q. What are the recommended synthetic routes for 2-(4-Fluorophenyl)-2-methoxyethan-1-ol, and how can intermediates be characterized?
Methodological Answer: A common synthesis involves condensation of 4-fluorobenzaldehyde with a hydroxyl-substituted ketone (e.g., 1-(2-hydroxyphenyl)ethanone) in a basic aqueous/methanol mixture, followed by cyclization under reflux with triethylamine/ethanol. Key intermediates, such as 3-(4-fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, can be characterized using HPLC, NMR (¹H/¹³C), and X-ray crystallography to confirm stereochemistry and purity. Cyclization conditions (e.g., temperature, solvent polarity) must be optimized to avoid byproducts like unreacted chalcones .
Q. How can researchers ensure reproducibility in synthesizing this compound?
Methodological Answer: Reproducibility hinges on strict control of reaction parameters:
- Stoichiometry: Use anhydrous reagents to prevent hydrolysis of methoxy groups.
- Purification: Column chromatography (silica gel, chloroform/methanol gradient) followed by recrystallization in ethanol yields >95% purity.
- Documentation: Detailed logs of reaction times, pH adjustments, and solvent ratios (e.g., methanol/NaOH ratio during condensation) are critical .
Advanced Research Questions
Q. What computational strategies are effective for predicting the pharmacological activity of this compound derivatives?
Methodological Answer:
- QSAR Modeling: Use descriptors like logP, molar refractivity, and topological polar surface area to correlate structural features with anti-proliferative activity. A validated QSAR model (R² > 0.85) can prioritize derivatives for synthesis .
- Molecular Docking: Target receptors such as Polo-like kinase 1 (Plk1) using AutoDock Vina. Derivatives with fluorophenyl groups show enhanced binding affinity (ΔG ≤ -8.5 kcal/mol) due to hydrophobic interactions with Plk1’s ATP-binding pocket .
Q. How can contradictory data on biological activity be resolved?
Methodological Answer: Contradictions often arise from assay variability or impurity interference. Mitigation strategies include:
- Bioassay Standardization: Use MCF-7 cells with consistent passage numbers and ATP-based viability assays.
- HPLC-MS Purity Checks: Verify compound integrity (>98%) to exclude confounding effects from degradation products.
- Meta-Analysis: Compare IC₅₀ values across studies using standardized units (µM) and adjust for solvent effects (e.g., DMSO tolerance thresholds) .
Q. What green chemistry approaches improve the sustainability of synthesizing this compound?
Methodological Answer:
- Biocatalysis: Explore lipases or esterases in aqueous media to replace traditional acid/base catalysts, reducing waste.
- Solvent Alternatives: Switch to cyclopentyl methyl ether (CPME) or 2-methyl-THF, which have lower environmental impact than methanol or chloroform.
- Microwave-Assisted Synthesis: Reduces reaction times by 60–70% and energy consumption during cyclization steps .
Experimental Design & Optimization
Q. How should researchers design stability studies for this compound under varying storage conditions?
Methodological Answer:
- Accelerated Degradation Testing: Expose the compound to 40°C/75% RH for 6 months and analyze degradation products via LC-MS.
- Light Sensitivity: Use amber vials and monitor UV-vis spectral changes (λmax shifts >5 nm indicate photodegradation).
- pH Stability: Test solubility and integrity in buffers (pH 2–9) to identify optimal storage conditions (e.g., pH 6–7 for aqueous solutions) .
Q. What analytical techniques are critical for resolving structural ambiguities?
Methodological Answer:
- X-ray Crystallography: Resolves absolute configuration, especially for chiral centers introduced during synthesis.
- 2D NMR (COSY, NOESY): Confirms spatial proximity of methoxy and fluorophenyl groups.
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (C₉H₁₁FO₂) with <2 ppm error .
Data Interpretation & Reporting
Q. How can researchers validate computational predictions of metabolic pathways?
Methodological Answer:
Q. What statistical methods are appropriate for dose-response studies?
Methodological Answer:
- Four-Parameter Logistic (4PL) Regression: Fits sigmoidal curves to calculate EC₅₀/IC₅₀ values.
- ANOVA with Tukey’s Post Hoc Test: Identifies significant differences (p < 0.05) between treatment groups.
- Bootstrap Resampling: Estimates confidence intervals for non-normally distributed data .
Safety & Handling
Q. What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation: Use fume hoods during synthesis to avoid inhalation of methanol or triethylamine vapors.
- Waste Disposal: Collect organic waste in halogen-resistant containers and neutralize acidic/byproduct streams before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
